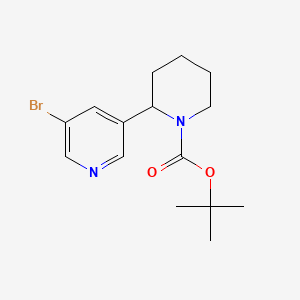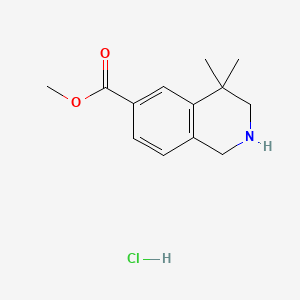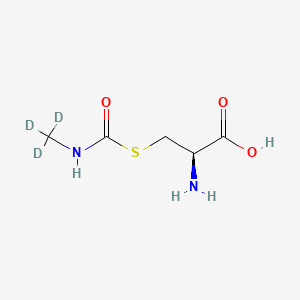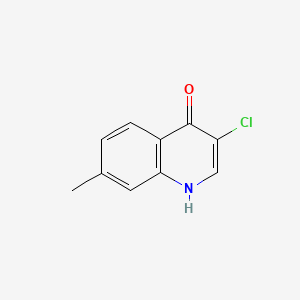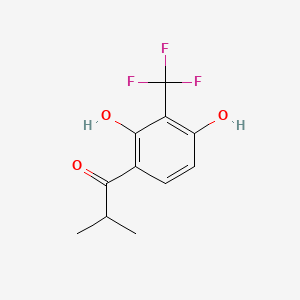
1-(2,4-Dihidroxi-3-(trifluorometil)fenil)-2-metilpropan-1-ona
Descripción general
Descripción
1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a chemical compound . It is a type of chalcone, which are natural substances found in the metabolism of several botanical families . Chalcones are characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them .
Synthesis Analysis
The synthesis of chalcones and their derivatives has been a topic of interest due to their potential antibacterial properties . The molecular skeletons of these compounds can be easily obtained through substitutions in the A and B rings of chalcones, in order to obtain the desired bioactivity .Molecular Structure Analysis
The structure of chalcones consists of two aromatic rings linked through a three-carbon alkenone unit . In the case of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, it would have additional functional groups attached to the aromatic rings .Chemical Reactions Analysis
Chalcones and their derivatives have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties . This makes them potentially suitable candidates for therapeutic interventions in many human ailments .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one can be found in databases like ChemicalBook . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .Aplicaciones Científicas De Investigación
Medicina: Propiedades Antitumorales
Este compuesto exhibe potencial en el campo médico debido a su similitud estructural con los derivados de triazina, que son conocidos por sus propiedades antitumorales. Las triazinas como la hexametilmelamina y la 2-amino-4-morfolino-s-triazina se utilizan clínicamente para tratar cánceres como el de pulmón, mama y ovario {svg_1}. La presencia de grupos dihidroxi y trifluorometil en el compuesto podría implicar un papel en la inhibición del crecimiento tumoral o la metástasis, lo que lo convierte en un candidato para futuras investigaciones en oncología.
Agricultura: Formulación de Herbicidas
En agricultura, los compuestos con estructuras de triazina se utilizan para la producción de herbicidas {svg_2}. Los grupos funcionales específicos en “1-(2,4-Dihidroxi-3-(trifluorometil)fenil)-2-metilpropan-1-ona” pueden contribuir al desarrollo de nuevos herbicidas que sean más efectivos y respetuosos con el medio ambiente. Su actividad potencial contra las malezas podría explorarse para mejorar la protección de los cultivos.
Ciencia de los Materiales: Fotoestabilizadores de Polímeros
Los derivados de triazina también se aplican en la ciencia de los materiales, particularmente en la estabilización de polímeros contra la degradación UV {svg_3}. El compuesto en cuestión podría investigarse por sus propiedades fotoestabilizadoras, lo que podría conducir a la creación de materiales más duraderos que mantengan su integridad y rendimiento cuando se exponen a la luz solar.
Ciencia Ambiental: Entrega de Medicamentos Mediada por Sideróforos
Las aplicaciones ambientales de los derivados de triazina incluyen su uso como sideróforos para la entrega de medicamentos mediada por el refugio de hierro microbiano {svg_4}. Este compuesto podría estudiarse por su capacidad para unirse y transportar hierro, que es esencial para muchos procesos biológicos. Tal propiedad se puede aprovechar para mejorar la entrega de medicamentos en entornos donde la disponibilidad de hierro es un factor limitante.
Mecanismo De Acción
The mechanism of action of chalcones and their derivatives is related to their ability to retard the growth of a wide range of pathogenic microorganisms, including multidrug-resistant bacteria . The hydroxylation of C5, C7, C3′, and C4′; and geranylation or prenylation at C6 have been extensively studied to increase bacterial inhibition of flavonoids .
Direcciones Futuras
Chalcones and their derivatives are promising agents for combating the multidrug resistance of bacteria to drugs . They have great potential in medicinal chemistry as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these compounds and developing them into effective therapeutic agents.
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNJYJWOHQAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696735 | |
| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204737-93-8 | |
| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


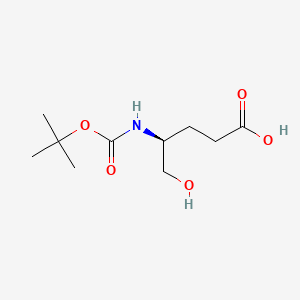
![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)
